molecular formula C19H20N4O4S B11138996 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11138996
M. Wt: 400.5 g/mol
InChI Key: JRTJLISOOJJANI-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline derivative can be synthesized through the condensation of appropriate anilines with formamide or formic acid derivatives under acidic conditions

The final step involves the coupling of the quinazoline derivative with the pyridine moiety. This is typically done using nucleophilic substitution reactions, where the quinazoline derivative reacts with a pyridine-containing acetamide under basic conditions. Common reagents for this step include alkali metal hydroxides or alkoxides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Catalysts and automated systems may be employed to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkali metal hydroxides, alkoxides, halogenating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain enzymes, inhibiting their activity, while the pyridine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6,7-dimethoxyquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Pyridine-containing acetamides: These compounds have the pyridine moiety and are known for their chemical versatility.

Uniqueness

What sets 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide apart is its unique combination of the quinazoline and pyridine moieties, which confer both biological activity and chemical versatility. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-26-15-6-13-14(7-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-4-3-5-20-8-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

JRTJLISOOJJANI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CN=CC=C3)OC

Origin of Product

United States

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